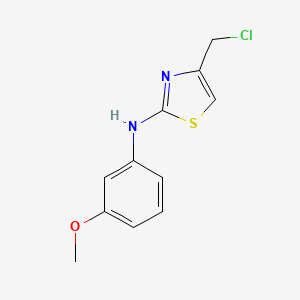![molecular formula C12H18O3 B13344862 Methyl 3-oxospiro[3.6]decane-1-carboxylate](/img/structure/B13344862.png)
Methyl 3-oxospiro[3.6]decane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxospiro[36]decane-1-carboxylate is a spiro compound characterized by a unique bicyclic structure Spiro compounds are known for their twisted structures where two or more rings are linked together by a single common atom This particular compound has a spiro[36]decane framework, which includes a seven-membered ring and a three-membered ring fused together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxospiro[3.6]decane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with a suitable ester in the presence of a strong base. The reaction proceeds through an intramolecular cyclization, forming the spiro structure. The reaction conditions often require refluxing in an organic solvent such as toluene or xylene, with the addition of a catalytic amount of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-oxospiro[3.6]decane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like alcohols or amines can react with the ester group in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxospiro[3.6]decane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of methyl 3-oxospiro[3.6]decane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The spiro structure may also influence the compound’s ability to interact with specific receptors or proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.6]decane: A simpler spiro compound without the functional groups present in methyl 3-oxospiro[3.6]decane-1-carboxylate.
Methyl 3-oxospiro[4.5]decane-2-carboxylate: A similar compound with a different ring size and position of functional groups.
Uniqueness
Methyl 3-oxospiro[36]decane-1-carboxylate is unique due to its specific spiro[36]decane framework combined with the presence of both a ketone and an ester group
Eigenschaften
Molekularformel |
C12H18O3 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
methyl 3-oxospiro[3.6]decane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-8-10(13)12(9)6-4-2-3-5-7-12/h9H,2-8H2,1H3 |
InChI-Schlüssel |
NWMHGQPCBAMONG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(=O)C12CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


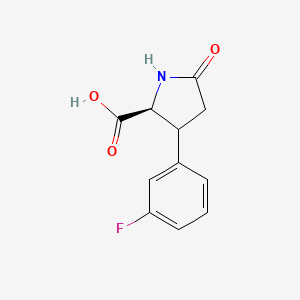
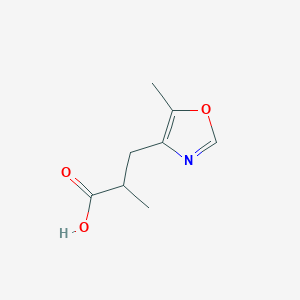
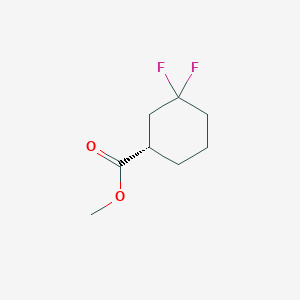
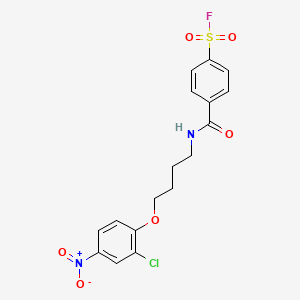


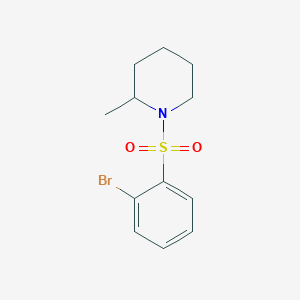

![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
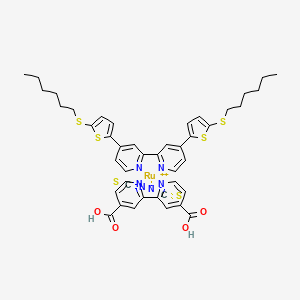
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)

